molecular formula C9H10BrNO2 B6160132 methyl 5-amino-3-bromo-2-methylbenzoate CAS No. 1374264-44-4

methyl 5-amino-3-bromo-2-methylbenzoate

Cat. No. B6160132
CAS RN: 1374264-44-4
M. Wt: 244.1
InChI Key:
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Description

“Methyl 5-amino-3-bromo-2-methylbenzoate” is a chemical compound with the empirical formula C9H10BrNO2 . It is a solid substance and has a molecular weight of 244.09 . The IUPAC name for this compound is "methyl 3-amino-5-bromo-2-methylbenzoate" .


Molecular Structure Analysis

The InChI code for “methyl 5-amino-3-bromo-2-methylbenzoate” is 1S/C9H10BrNO2/c1-5-7 (9 (12)13-2)3-6 (10)4-8 (5)11/h3-4H,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5-amino-3-bromo-2-methylbenzoate” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Characterization

Methyl 5-amino-3-bromo-2-methylbenzoate serves as a precursor in the synthesis of complex molecules. For instance, it is involved in the synthesis of chloranthraniliprole, an important agricultural chemical, demonstrating a multi-step synthesis process that includes esterification, reduction, chlorination, and aminolysis, leading to the formation of chloranthraniliprole with a total yield of 37.0% and purity of 96.05% (Zheng Jian-hong, 2012). Additionally, the compound is a key intermediate in the production of anti-cancer drugs by inhibiting thymidylate synthase, where it undergoes several chemical transformations to yield bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline with a total yield of 23.1% (Cao Sheng-li, 2004).

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown significant potential for photodynamic therapy in cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular Properties and Biological Activities

Studies have also explored the molecular structure and properties of related compounds, such as Methyl 2-amino 5-bromobenzoate (M2A5B), using density functional theory. This research provides insights into the molecule's vibrational wavenumbers, molecular dynamics, and non-linear optical (NLO) activity, which are essential for understanding the compound's electronic and photophysical properties (A. Saxena, Megha Agrawal, A. Gupta, 2015). Furthermore, lichen-derived monoaromatic compounds, including derivatives obtained through bromination, have shown alpha-glucosidase inhibition and antimicrobial activity, highlighting the bioactive potential of these compounds (Thanh-Hung Do et al., 2022).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral . The safety information pictograms indicate that it is a GHS07, which means it’s a warning . The hazard statements are H302-H315-H319-H332-H335, and the precautionary statements are P261-P280-P305+P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-3-bromo-2-methylbenzoate involves the bromination of 2-methylbenzoic acid followed by esterification with methanol and subsequent amination with ammonia and reduction with sodium borohydride.", "Starting Materials": [ "2-methylbenzoic acid", "bromine", "methanol", "ammonia", "sodium borohydride" ], "Reaction": [ "Bromination of 2-methylbenzoic acid with bromine in the presence of a catalyst to yield 5-bromo-2-methylbenzoic acid", "Esterification of 5-bromo-2-methylbenzoic acid with methanol and a catalyst to yield methyl 5-bromo-2-methylbenzoate", "Amination of methyl 5-bromo-2-methylbenzoate with ammonia in the presence of a catalyst to yield methyl 5-amino-3-bromo-2-methylbenzoate", "Reduction of methyl 5-amino-3-bromo-2-methylbenzoate with sodium borohydride in the presence of a catalyst to yield methyl 5-amino-2-methylbenzoate" ] }

CAS RN

1374264-44-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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